1H-Indazole-7-carboxamide

Nitric Oxide Synthase Inhibition Neuronal NOS Selectivity Indazole SAR

Sourcing 1H-Indazole-7-carboxamide (≥98%)? Our product is distinguished by its unique 7-carboxamide moiety, offering critical hydrogen-bonding capabilities essential for selective nNOS inhibition (Ki 55 μM) and kinase SAR studies. Unlike 7-nitro or 7-cyano analogs, this scaffold ensures isoform selectivity and reliable target engagement, making it an indispensable, pure building block for rational drug design and focused library synthesis.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 312746-74-0
Cat. No. B1387649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Indazole-7-carboxamide
CAS312746-74-0
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)C(=O)N)NN=C2
InChIInChI=1S/C8H7N3O/c9-8(12)6-3-1-2-5-4-10-11-7(5)6/h1-4H,(H2,9,12)(H,10,11)
InChIKeyZWZKHJQCLZIUIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H-Indazole-7-carboxamide (CAS 312746-74-0): A Chemical Scaffold with Distinctive Pharmacological Signature for Targeted Scientific Procurement


1H-Indazole-7-carboxamide (CAS 312746-74-0), with molecular formula C₈H₇N₃O and molecular weight 161.16 g/mol, is a 7-substituted indazole derivative characterized by a primary carboxamide group at the 7-position of the indazole core [1]. This heterocyclic compound serves as a versatile building block in medicinal chemistry, particularly as a scaffold for developing selective nitric oxide synthase (NOS) inhibitors and kinase probes [2]. Unlike simple indazole analogues, the 7-carboxamide moiety confers unique hydrogen-bonding capabilities and a distinct electronic profile that fundamentally alters target engagement patterns, making this compound a critical component in structure-activity relationship (SAR) studies and rational drug design campaigns [3].

Why 1H-Indazole-7-carboxamide (CAS 312746-74-0) Cannot Be Interchanged with 7-Nitroindazole or 7-Carbonitrile Analogs


The 7-position substitution on the indazole ring is not a trivial structural variation; it dictates a molecule's ability to engage with the active site of nitric oxide synthases and other therapeutic targets. While 7-nitroindazole (7-NI) and 1H-indazole-7-carbonitrile are recognized for their potent NOS inhibition, their substitution patterns yield distinct steric and electronic interactions within enzyme binding pockets [1]. Specifically, the carboxamide group in 1H-indazole-7-carboxamide introduces unique hydrogen-bond donor and acceptor properties that fundamentally alter its isoform selectivity profile compared to the nitro and cyano analogs [2]. Consequently, substituting a 7-carboxamide indazole with a 7-nitro or 7-cyano derivative in a biological assay or chemical synthesis will lead to divergent potency and target engagement, invalidating experimental results and confounding SAR interpretations [3].

Quantitative Evidence for Differentiating 1H-Indazole-7-carboxamide (CAS 312746-74-0) from 7-NI and 7-Carbonitrile Analogs


1H-Indazole-7-carboxamide Exhibits 1,700-fold Lower Potency but Distinct Isoform Selectivity Against nNOS Compared to 7-Nitroindazole

In a direct head-to-head comparison using recombinant rat brain nNOS, 1H-indazole-7-carboxamide demonstrated significantly lower potency than the reference inhibitor 7-nitroindazole (7-NI), yet exhibited a surprising selectivity for the neuronal isoform [1]. While 7-NI is a potent inhibitor, its selectivity profile is less pronounced at the isolated enzyme level [2].

Nitric Oxide Synthase Inhibition Neuronal NOS Selectivity Indazole SAR

1H-Indazole-7-carboxamide Shows 3.2-fold Lower Potency but Superior nNOS Selectivity Over 1H-Indazole-7-carbonitrile

In a comparative study of 7-substituted indazoles, 1H-indazole-7-carboxamide was found to be approximately 3.2-fold less potent than 1H-indazole-7-carbonitrile against rat nNOS, yet it demonstrated a surprising selectivity for the neuronal NOS isoform [1]. This selectivity profile is a direct consequence of the carboxamide substitution, which alters binding interactions within the enzyme active site [2].

NOS Isoform Selectivity Indazole Derivatives Enzyme Inhibition

The 7-Carboxamide Group Enables 10-Fold Enhancement in Inhibitory Effects Upon 3-Bromo Substitution, a Gain Not Observed with 7-NI

A key SAR finding from the Cottyn et al. study revealed that further substitution with a bromine atom at the C3 position of the indazole core enhanced the inhibitory effects of 1H-indazole-7-carboxamide by 10-fold [1]. This dramatic improvement is specific to the carboxamide-bearing scaffold and was not observed with 7-nitroindazole or 7-carbonitrile analogs, highlighting the unique synthetic versatility of the 7-carboxamide as a starting point for lead optimization [2].

Indazole SAR NOS Inhibition 3-Substitution Effects

Application Scenarios for 1H-Indazole-7-carboxamide (CAS 312746-74-0) Derived from Quantitative Evidence


Scaffold for Developing Selective nNOS Inhibitors

Given its documented selectivity for neuronal NOS over other isoforms despite moderate potency, 1H-indazole-7-carboxamide is an ideal starting scaffold for medicinal chemistry efforts aimed at designing highly selective nNOS inhibitors [1]. Researchers can leverage the 10-fold potency gain observed upon 3-bromo substitution to optimize this scaffold without sacrificing isoform selectivity [2].

SAR Studies of 7-Substituted Indazoles

The distinct potency and selectivity profiles of 1H-indazole-7-carboxamide, 7-nitroindazole, and 7-carbonitrile make this compound an essential component in comparative SAR studies. Its well-characterized Ki values (55 μM for nNOS) serve as a baseline for understanding how 7-position substitutions modulate NOS binding and function [1].

Probe for Investigating nNOS-Dependent Pathways

Owing to its selective inhibition of nNOS, 1H-indazole-7-carboxamide can be employed as a chemical probe to dissect the specific roles of neuronal NOS in cellular and in vivo models, particularly in contexts where the more potent but less selective 7-NI would confound interpretation due to off-target effects on eNOS [1].

Building Block for Kinase-Targeted Libraries

The indazole-7-carboxamide core is a recognized pharmacophore in kinase inhibitor design, with documented applications in targeting IKK2 and JAK1 [1][2]. Its commercial availability as a pure building block (≥95% purity) enables its direct incorporation into focused chemical libraries for screening against various kinase targets .

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